An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-1-naphthaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-1-naphthaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-1-naphthaldehyde, a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol, and discusses its analytical characterization. Furthermore, it explores the compound's chemical reactivity and highlights its significance as a building block in the development of novel therapeutics, grounded in the established roles of the naphthaldehyde scaffold and the cyclopropyl moiety in drug design. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: Strategic Importance in Medicinal Chemistry
4-(Cyclopropylmethoxy)-1-naphthaldehyde is a bespoke chemical entity that merges two structurally significant pharmacophoric fragments: the naphthaldehyde core and a cyclopropylmethoxy group. The naphthalene ring system is a versatile and extensively explored scaffold in medicinal chemistry, forming the basis for numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, aromatic structure provides a reliable platform for the precise spatial orientation of functional groups to interact with biological targets.[1]
The introduction of a cyclopropyl group, often as a bioisosteric replacement for larger or more metabolically labile groups, is a well-established strategy in modern drug design.[2] The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to enhanced metabolic stability, improved potency, increased solubility, and favorable oral bioavailability.[2] This guide delves into the specific chemical properties of 4-(Cyclopropylmethoxy)-1-naphthaldehyde, positioning it as a valuable intermediate for synthesizing complex molecules aimed at new therapeutic frontiers.
Physicochemical and Structural Properties
The fundamental properties of 4-(Cyclopropylmethoxy)-1-naphthaldehyde are summarized below. While extensive experimental data for this specific molecule is not publicly available, many properties can be reliably inferred from closely related analogs like 4-methoxy-1-naphthaldehyde.
Table 1: Core Properties of 4-(Cyclopropylmethoxy)-1-naphthaldehyde
| Property | Value | Source |
| CAS Number | 883528-10-7 | [3] |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| IUPAC Name | 4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from[4] |
| Melting Point | Not reported. Analog (4-methoxy-1-naphthaldehyde): 35-36 °C | [4] |
| Boiling Point | Not reported. Analog (4-methoxy-1-naphthaldehyde): 212 °C @ 40 mmHg | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, DMF, DMSO) | N/A |
Chemical Structure Diagram
Caption: Chemical structure of 4-(Cyclopropylmethoxy)-1-naphthaldehyde.
Synthesis and Purification
The most logical and industrially scalable approach to synthesizing 4-(Cyclopropylmethoxy)-1-naphthaldehyde is via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Strategy: The Williamson Ether Synthesis
The synthesis commences from a commercially available precursor, 4-hydroxy-1-naphthaldehyde (or its synthetic equivalent, 4-fluoro-1-naphthaldehyde). The hydroxyl group is deprotonated using a mild base to form a nucleophilic phenoxide. This intermediate then reacts with (bromomethyl)cyclopropane, where the bromide acts as a good leaving group, to yield the target ether.
Causality of Reagent Choice:
-
Starting Material: 4-hydroxy-1-naphthaldehyde is ideal due to the reactive hydroxyl group. Alternatively, 4-fluoro-1-naphthaldehyde can be used, as the fluorine atom on an electron-deficient naphthalene ring is a surprisingly effective leaving group for aromatic nucleophilic substitution (SₙAr).[5]
-
Base: Potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions with the aldehyde functionality. Stronger bases like sodium hydride could potentially lead to undesired aldol-type reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.[6]
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established Williamson ether synthesis procedures.[6]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-1-naphthaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add DMF (approx. 10 volumes relative to the starting material) to the flask, followed by anhydrous potassium carbonate (1.5 eq.) and a catalytic amount of potassium iodide (0.1 eq.) to facilitate the reaction.
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Alkylating Agent Addition: Add (bromomethyl)cyclopropane (1.2 eq.) to the mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the mixture to room temperature and pour it into cold water (approx. 20 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 15 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted starting materials and byproducts.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-(Cyclopropylmethoxy)-1-naphthaldehyde.
Spectroscopic and Analytical Characterization
Characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A singlet peak is expected around δ 9.5-10.5 ppm.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-9.0 ppm, characteristic of the 1,4-disubstituted naphthalene ring system.
-
Cyclopropylmethoxy Protons (-O-CH₂-CH-): A doublet for the -O-CH₂- protons around δ 4.0-4.2 ppm. A multiplet for the cyclopropyl -CH- proton around δ 1.2-1.5 ppm.
-
Cyclopropyl CH₂ Protons: Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring between δ 0.4-0.8 ppm.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A peak around δ 190-195 ppm.
-
Aromatic Carbons: Multiple peaks in the δ 110-160 ppm region. The carbon attached to the oxygen (-C-O) would be downfield shifted.
-
Alkoxy Carbons: The -O-CH₂- carbon is expected around δ 75-80 ppm. The cyclopropyl carbons would appear upfield, typically between δ 3-15 ppm.[7]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic band in the 1200-1250 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) would be observed at m/z = 226.27. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₅H₁₄O₂.
-
Chemical Reactivity and Stability
The reactivity of 4-(Cyclopropylmethoxy)-1-naphthaldehyde is dominated by its aldehyde functional group.
-
Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol.
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary amines.
-
Wittig Reaction: Can be converted to an alkene.
-
Imine/Oxime Formation: Reacts with primary amines to form Schiff bases (imines) or with hydroxylamine to form oximes. Its role as a precursor to 4-cyclopropyl-1-naphthaldehyde oxime is noted in patent literature, highlighting its utility as a synthetic intermediate.[8]
-
-
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, aldehydes can be sensitive to air oxidation over time. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to maintain its integrity.[9][10]
Applications in Research and Drug Development
The primary value of 4-(Cyclopropylmethoxy)-1-naphthaldehyde lies in its role as a versatile building block for more complex molecular architectures.
-
Synthetic Intermediate: As demonstrated in patent literature, it serves as a key intermediate for synthesizing compounds like 4-cyclopropyl-1-naphthaline isothiocyanate, which may have applications in materials science or as pharmacophores.[8]
-
Scaffold for Drug Discovery: The naphthaldehyde core allows for the introduction of diverse functionalities through the aldehyde handle. This enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For example, the aldehyde can be converted into various heterocyclic systems or used to link the naphthalene scaffold to other fragments.
-
Modulation of Physicochemical Properties: The cyclopropylmethoxy group is a key feature for lead optimization. Its incorporation can improve metabolic stability by blocking potential sites of metabolism (e.g., O-demethylation that would occur with a methoxy group).[2] This strategic modification can enhance the pharmacokinetic profile of a drug candidate, making it a valuable tool for medicinal chemists.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 4-(Cyclopropylmethoxy)-1-naphthaldehyde. However, based on analogous structures like 1-naphthaldehyde and other aromatic aldehydes, the following precautions should be observed.[11][12][13]
-
Hazards:
-
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[14]
-
First Aid: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. Seek medical attention if irritation persists.[13]
-
Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper disposal.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
4-(Cyclopropylmethoxy)-1-naphthaldehyde is a strategically designed molecule that holds considerable potential as an intermediate in synthetic and medicinal chemistry. Its structure combines the proven utility of the naphthaldehyde scaffold with the advantageous physicochemical properties conferred by the cyclopropylmethoxy group. A clear and scalable synthetic route, coupled with predictable reactivity, makes it an accessible and valuable tool for researchers. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering scientists to leverage this compound in the pursuit of novel chemical entities and advanced therapeutic agents.
References
- Google Patents. CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide.
-
National Institutes of Health. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. PMC. Available from: [Link]
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PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Available from: [Link]
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National Institutes of Health. 4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217. PubChem. Available from: [Link]
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National Institutes of Health. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352. PubChem. Available from: [Link]
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ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available from: [Link]
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National Institutes of Health. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Naphthaldehyde, 95%. Available from: [Link]
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DataPDF. A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde. Available from: [Link]
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ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Available from: [Link]
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Bulletin of the Chemical Society of Ethiopia. synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Available from: [Link]
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Malaysian Journal of Chemistry. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Available from: [Link]
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National Institutes of Health. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Available from: [Link]
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National Institutes of Health. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542. PubChem. Available from: [Link]
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National Institutes of Health. 1-Naphthaldehyde | C11H8O | CID 6195. PubChem. Available from: [Link]
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